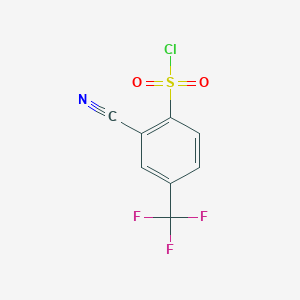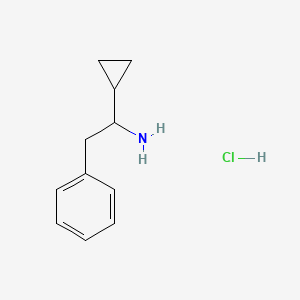![molecular formula C7H5BrN2O B1524572 5-bromo-1H-pirrolo[2,3-b]piridin-6-ol CAS No. 1190316-82-5](/img/structure/B1524572.png)
5-bromo-1H-pirrolo[2,3-b]piridin-6-ol
Descripción general
Descripción
“5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol” is a chemical compound with the molecular formula C7H5BrN2 . It is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .
Molecular Structure Analysis
The molecular structure of “5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol” consists of a pyrrolopyridine core with a bromine atom attached . Further details about the molecular structure are not available from the search results.Chemical Reactions Analysis
“5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol” is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .Physical And Chemical Properties Analysis
“5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol” is a solid at 20°C . It has a molecular weight of 197.04 g/mol .Aplicaciones Científicas De Investigación
Síntesis de Inhibidores de VEGFR-2
5-bromo-1H-pirrolo[2,3-b]piridin-6-ol se utiliza como reactivo en la síntesis de potentes inhibidores del Receptor 2 del Factor de Crecimiento Endotelial Vascular (VEGFR-2). Estos inhibidores juegan un papel crucial en la regulación de la angiogénesis, la formación de nuevos vasos sanguíneos, que es un proceso vital en el crecimiento tumoral y la metástasis .
Intermediario en la Síntesis de Venetoclax
Este compuesto sirve como intermedio en la síntesis de Venetoclax (A112430), un inhibidor selectivo de BCL-2. Venetoclax ha demostrado una potente actividad antitumoral mientras preserva las plaquetas, lo que lo hace significativo en el tratamiento del cáncer .
Inhibidores de Quinasa de Proteínas basados en Azaindol
this compound también se utiliza para sintetizar inhibidores de quinasa de proteínas basados en azaindol. Estos inhibidores son importantes para atacar diversas quinasas involucradas en procesos de enfermedades, incluido el cáncer .
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZYIQCBTFLVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696637 | |
| Record name | 5-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-82-5 | |
| Record name | 5-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


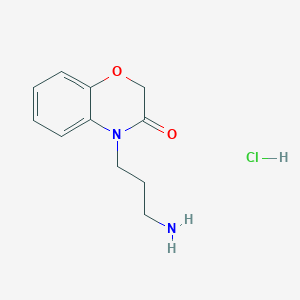
![1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1524492.png)
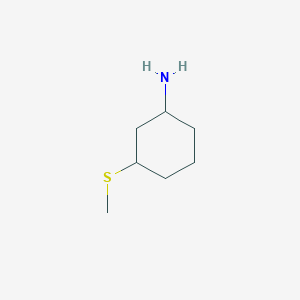
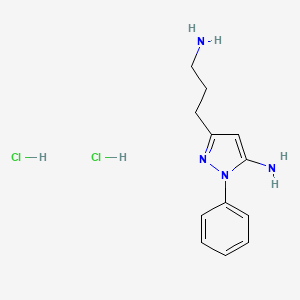
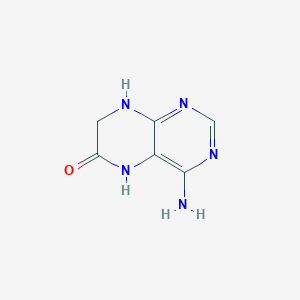

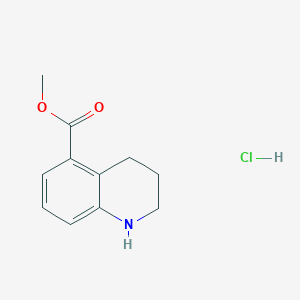

![1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol](/img/structure/B1524502.png)

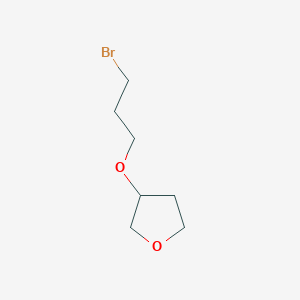
![2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1524507.png)
